molecular formula C12H14O2 B13338225 (R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione CAS No. 161773-56-4

(R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Cat. No.: B13338225
CAS No.: 161773-56-4
M. Wt: 190.24 g/mol
InChI Key: ZKVOLJVDWNWAGH-LBPRGKRZSA-N
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Description

®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is a chiral organic compound with a unique structure that includes an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted indene derivative, using a chiral rhodium or iridium catalyst under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is unique due to its chiral nature and specific structural features, which contribute to its distinct reactivity and potential applications in various fields. The presence of the allyl group and the indene backbone provides opportunities for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

161773-56-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(7aR)-7a-prop-2-enyl-2,3,6,7-tetrahydroindene-1,5-dione

InChI

InChI=1S/C12H14O2/c1-2-6-12-7-5-10(13)8-9(12)3-4-11(12)14/h2,8H,1,3-7H2/t12-/m0/s1

InChI Key

ZKVOLJVDWNWAGH-LBPRGKRZSA-N

Isomeric SMILES

C=CC[C@]12CCC(=O)C=C1CCC2=O

Canonical SMILES

C=CCC12CCC(=O)C=C1CCC2=O

Origin of Product

United States

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